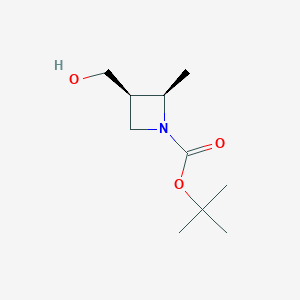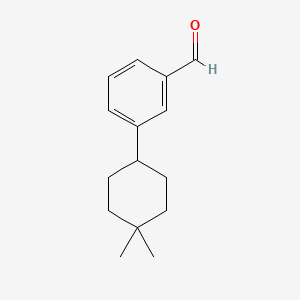
3-(4,4-Dimethylcyclohexyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4-Dimethylcyclohexyl)benzaldehyde is an organic compound with the molecular formula C15H20O It is characterized by a benzaldehyde group attached to a 4,4-dimethylcyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)benzaldehyde typically involves the reaction of 4,4-dimethylcyclohexanone with benzaldehyde under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the ketone and aldehyde react in the presence of a strong base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and purification techniques are crucial factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
3-(4,4-Dimethylcyclohexyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 3-(4,4-Dimethylcyclohexyl)benzoic acid.
Reduction: 3-(4,4-Dimethylcyclohexyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
科学研究应用
3-(4,4-Dimethylcyclohexyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved would depend on the context of its use and the specific studies conducted.
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of the dimethylcyclohexyl ring.
4-(4,4-Dimethylcyclohexyl)benzaldehyde: A positional isomer with the same molecular formula but different structural arrangement.
3,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of the dimethylcyclohexyl ring.
Uniqueness
3-(4,4-Dimethylcyclohexyl)benzaldehyde is unique due to the presence of the 4,4-dimethylcyclohexyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specific applications.
属性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
3-(4,4-dimethylcyclohexyl)benzaldehyde |
InChI |
InChI=1S/C15H20O/c1-15(2)8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-5,10-11,13H,6-9H2,1-2H3 |
InChI 键 |
IHVVLJMGMSUDTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C2=CC=CC(=C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
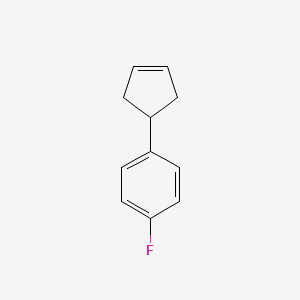
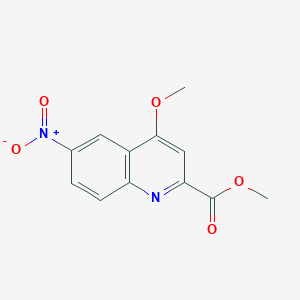
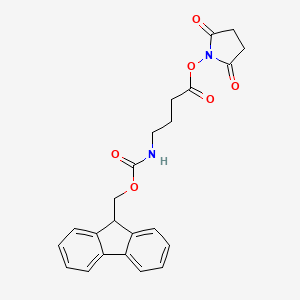
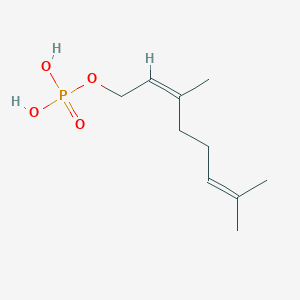
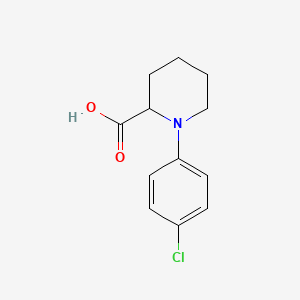
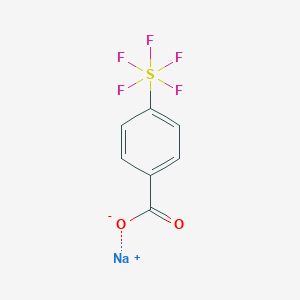
![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)
